molecular formula C5H6N4O3 B1353419 4-nitro-1H-pyrrole-2-carbohydrazide CAS No. 28494-48-6

4-nitro-1H-pyrrole-2-carbohydrazide

Cat. No. B1353419
CAS RN: 28494-48-6
M. Wt: 170.13 g/mol
InChI Key: ZBSOAZSDZAQXCU-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O3 . It has a molecular weight of 170.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-nitro-1H-pyrrole-2-carbohydrazide is 1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-nitro-1H-pyrrole-2-carbohydrazide is a solid compound . It has a melting point range of 286 - 288°C .

Scientific Research Applications

Tuberculostatic Potential

A study on carbohydrazides and hydrazones of pyrrole derivatives, including compounds structurally similar to 4-nitro-1H-pyrrole-2-carbohydrazide, demonstrated their potential as tuberculostatics. Preliminary screening against Mycobacterium tuberculosis showed varying degrees of inhibitory activity, indicating their potential use in treating tuberculosis (Bijev, 2006).

Role in Supramolecular Structures

Research involving an asymmetric N-heterocyclic ligand, structurally related to 4-nitro-1H-pyrrole-2-carbohydrazide, highlighted its importance in designing supramolecular structures. This ligand displayed various conformations and new coordination modes, contributing to stability and physical properties of the complexes, with potential applications in light emission materials (Wang Jing-lin, L. Bin, & Yang Bin-sheng, 2011).

Electrophilic Aromatic Substitution Reactions

Studies on the effectiveness of nitrobenzene and dinitrobenzene 2-arylsulfenylpyrroles, related to 4-nitro-1H-pyrrole-2-carbohydrazide, show their stability and reactivity in electrophilic aromatic substitution reactions. This reactivity is crucial for synthesizing meso-substituted dipyrromethanes, demonstrating their synthetic utility (Garabatos-Perera, Rotstein, & Thompson, 2007).

Application in Biosensors

Research on substituted pyrrole polymers, including derivatives of 4-nitro-1H-pyrrole-2-carbohydrazide, has shown promising applications in biosensor technology. These polymers can be used to construct highly selective and stable biosensors, potentially for commercial use. The incorporation of these substituted pyrroles into thin-film technology enhances the reproducibility and purity required for electrode surfaces in biosensors (Schalkhammer, Mann-Buxbaum, Pittner, & Urban, 1991).

Synthetic Precursors in Organic Chemistry

In organic synthesis, 4-nitro-1H-pyrrole-2-carbohydrazide-related compounds serve as precursors for creating densely functionalized pyrroles. Their role in facilitating complex organic reactions is highlighted in studies on doubly activated cyclopropanes, used for the regiospecific synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).

Pharmaceutical Research

The compound's derivatives are investigated for their antimycobacterial, antimicrobial, antiinflammatory, and antiproliferative activities. Studies on pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and similar compounds have shown significant activity against Mycobacterium tuberculosis, as well as potential in treating various diseases (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-nitro-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSOAZSDZAQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427848
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-pyrrole-2-carbohydrazide

CAS RN

28494-48-6
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Wang, R He, Z Xin, H Shen, C Wang - … Crystallographica Section E …, 2014 - scripts.iucr.org
… In our lab, the AH compound (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (L) and its transition metal complexes were obtained and characterized. The …
Number of citations: 10 scripts.iucr.org
Z Wang, C Zhou, L Yan, J Wang - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title compound, C13H12N4O3, the dihedral angle between the planes of the pyrrole and benzene rings is 7.47 (1). In the crystal, molecules are arranged in sheets lying parallel to …
Number of citations: 6 scripts.iucr.org
RA Rane, P Bangalore, SD Borhade… - European Journal of …, 2013 - Elsevier
… The nitrated product was converted to its hydrazide by treating with excess hydrazine hydrate in absolute alcohol and stirred for an hour to give 4-nitro-1H-pyrrole-2-carbohydrazide [11], …
Number of citations: 92 www.sciencedirect.com
W Jing-lin, Z Ya-qin, Y Bin-sheng - Inorganica Chimica Acta, 2014 - Elsevier
… (E)-N′-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (H 2 1) and its transition metal complexes 2–7, 7′ are synthesized and characterized. The binding …
Number of citations: 36 www.sciencedirect.com
TA AJAYEOBA - 2019 - pgsds.ictp.it
The incidence of multidrug resistant microbes has necessitated the continual search for synthetic chemical compounds that could inhibit the growth of these microorganisms. Hydrazone …
Number of citations: 8 pgsds.ictp.it

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